

Revolutionizing Cellular Analysis: Application Notes and Protocols for Optical Diffraction Tomography (ODT)

Author: BenchChem Technical Support Team. **Date:** December 2025

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Optical Diffraction Tomography (ODT) is a powerful, label-free imaging technique that provides three-dimensional (3D) refractive index (RI) distribution of live cells and tissues. This technology enables quantitative analysis of various cellular and subcellular parameters, offering unprecedented insights into cell pathophysiology, drug responses, and fundamental biological processes. These application notes provide detailed protocols for ODT reconstruction and analysis using both commercial and open-source software, along with experimental workflows and data presentation guidelines.

Introduction to ODT in Pre-clinical Research

ODT measures the 3D RI distribution within a specimen, which is linearly proportional to the local concentration of macromolecules. This allows for the quantification of biophysical parameters such as cell volume, surface area, and dry mass without the need for exogenous labels that can induce phototoxicity and interfere with cellular functions.[1] The non-invasive nature of ODT makes it ideal for time-lapse imaging of live cells, spheroids, and organoids, providing dynamic information on cellular processes.[2]

Key Applications:

- Oncology: Studying cancer cell heterogeneity, monitoring tumor spheroid growth, and assessing therapeutic responses.[\[3\]](#)[\[4\]](#)
- Drug Discovery: High-throughput screening of drug candidates and elucidating mechanisms of action.[\[5\]](#)
- Immunology: Investigating immune cell interactions and activation.[\[6\]](#)
- Cell Biology: Analyzing organelle dynamics, cell division, and metabolic changes.

ODT Reconstruction and Analysis Software

A variety of software options are available for ODT reconstruction and analysis, each with its own strengths.

Software	Type	Key Features	Primary Audience
TomoAnalysis™ (Tomocube)	Commercial	User-friendly interface, AI-driven segmentation, correlative fluorescence analysis, quantitative measurements (volume, surface area, dry mass, concentration). [7] [8]	Researchers in various fields, including cell biology and drug discovery, who require a comprehensive and intuitive analysis platform.
ODTbrain	Open-Source (Python)	Implements backpropagation algorithms for 3D diffraction tomography, suitable for custom analysis pipelines.	Computational biologists and researchers with programming skills who need flexibility and control over the reconstruction process.
FourierODT	Open-Source (MATLAB)	Contains reconstruction algorithms and phase retrieval methods for ODT.	Researchers with a background in optics and signal processing who require access to fundamental reconstruction algorithms.

Experimental Protocols

General Sample Preparation for Live Cell ODT Imaging

Proper sample preparation is crucial for obtaining high-quality ODT data. The following is a general protocol for adherent cells.

Materials:

- Cell culture medium appropriate for the cell line
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA solution
- Glass-bottom dishes or plates suitable for high-resolution microscopy
- Extracellular matrix coating (e.g., fibronectin, collagen), if required for cell adherence

Protocol:

- **Cell Culture:** Culture cells in a standard cell culture incubator until they reach the desired confluency (typically 70-80%).
- **Cell Detachment:** Aspirate the culture medium and wash the cells with PBS. Add Trypsin-EDTA and incubate until the cells detach.
- **Neutralization and Seeding:** Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed the cells onto a glass-bottom dish at the desired density.
- **Incubation:** Allow the cells to adhere and spread for at least 24 hours in the incubator before imaging.
- **Imaging:** Just before imaging, replace the culture medium with a fresh, phenol red-free medium to reduce background noise.

Data Acquisition with an ODT Microscope

The following is a generalized workflow for acquiring 3D RI tomograms. Specific parameters will vary depending on the instrument and software.

Protocol:

- **System Initialization:** Turn on the ODT microscope and the accompanying software. Allow the system to stabilize.

- **Sample Loading:** Place the prepared sample dish onto the microscope stage.
- **Locate Cells of Interest:** Using the brightfield or phase contrast mode, locate the cells or region of interest for imaging.
- **Acquisition Setup:**
 - Select the ODT imaging mode.
 - Set the acquisition parameters, such as the number of illumination angles, exposure time, and laser power.
 - Define the Z-stack range to cover the entire volume of the cells.
- **Acquire Tomogram:** Start the acquisition process. The microscope will illuminate the sample from multiple angles and record the corresponding holograms.
- **Data Saving:** The raw holograms are automatically saved by the software.

3D Reconstruction and Data Analysis

The reconstruction process converts the acquired 2D holograms into a 3D RI map. The subsequent analysis extracts quantitative data from this map.

Using TomoAnalysis™ (Commercial Software):

- **Load Data:** Open the acquired hologram data in the TomoAnalysis™ software.
- **Reconstruction:** The software will automatically reconstruct the 3D RI tomogram.
- **Segmentation:**
 - Utilize the AI-driven or RI-based thresholding tools to segment individual cells and subcellular organelles.[\[7\]](#)
 - For correlative studies, fluorescence signals can be used for segmentation.[\[8\]](#)
- **Quantitative Analysis:** Once segmented, the software provides a range of quantitative parameters for each object, including:

- Volume (μm^3)
- Surface Area (μm^2)
- Mean Refractive Index
- Dry Mass (pg)
- Sphericity
- Data Export: Export the quantitative data as a CSV file for further statistical analysis.

Using ODTbrain (Open-Source Python Library):

- Installation: Install the ODTbrain library and its dependencies.
- Data Loading: Load the raw hologram data (often as a series of TIFF images or a data cube) into a Python script.
- Reconstruction Script: Write a Python script to perform the 3D reconstruction using the backpropagation algorithm provided by ODTbrain. This typically involves:
 - Defining the experimental parameters (wavelength, numerical aperture, pixel size).
 - Applying a filter to the sinogram.
 - Performing the backpropagation.
 - Computing the refractive index distribution.
- Segmentation and Analysis: Use other Python libraries (e.g., scikit-image, SimpleITK) for 3D segmentation of the reconstructed tomogram. Custom scripts can then be written to calculate quantitative parameters.

Quantitative Data Presentation

Summarizing quantitative data in tables allows for easy comparison between different experimental conditions.

Table 1: Quantitative Analysis of HeLa Cells Under Osmotic Stress

Condition	Mean Cell Volume (μm^3)	Mean Cell Dry Mass (pg)	Mean Refractive Index
Control	2500 ± 300	450 ± 50	1.355 ± 0.002
Hypertonic	1800 ± 250	445 ± 48	1.365 ± 0.003
Hypotonic	3200 ± 350	455 ± 52	1.350 ± 0.002

Data are presented as mean \pm standard deviation from n=50 cells per condition. Data is representative and compiled for illustrative purposes.

Table 2: Drug Response in A549 Lung Cancer Spheroids

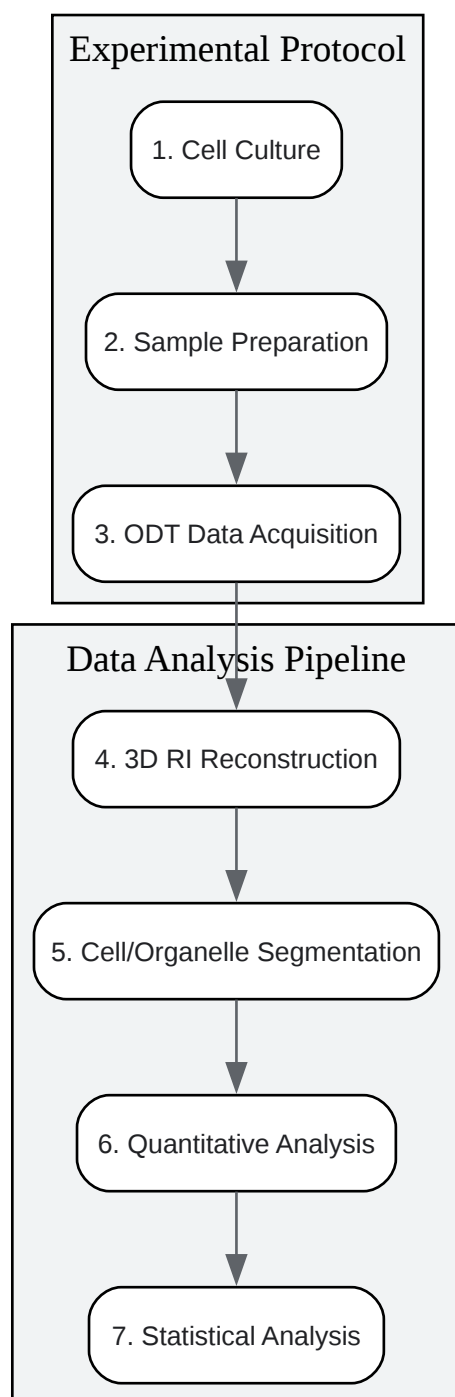
Treatment (24h)	Spheroid Volume ($\times 10^6 \mu\text{m}^3$)	Mean Spheroid RI	Necrotic Core Volume ($\times 10^5 \mu\text{m}^3$)
Vehicle Control	1.5 ± 0.2	1.360 ± 0.004	1.2 ± 0.3
Drug A (10 μM)	1.1 ± 0.15	1.368 ± 0.005	2.5 ± 0.5
Drug B (10 μM)	0.8 ± 0.1	1.372 ± 0.006	3.1 ± 0.6

Data are presented as mean \pm standard deviation from n=10 spheroids per condition. Data is representative and compiled for illustrative purposes based on findings in similar studies.[\[9\]](#)

Visualization of Workflows and Signaling Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and biological pathways.

ODT Experimental and Analysis Workflow

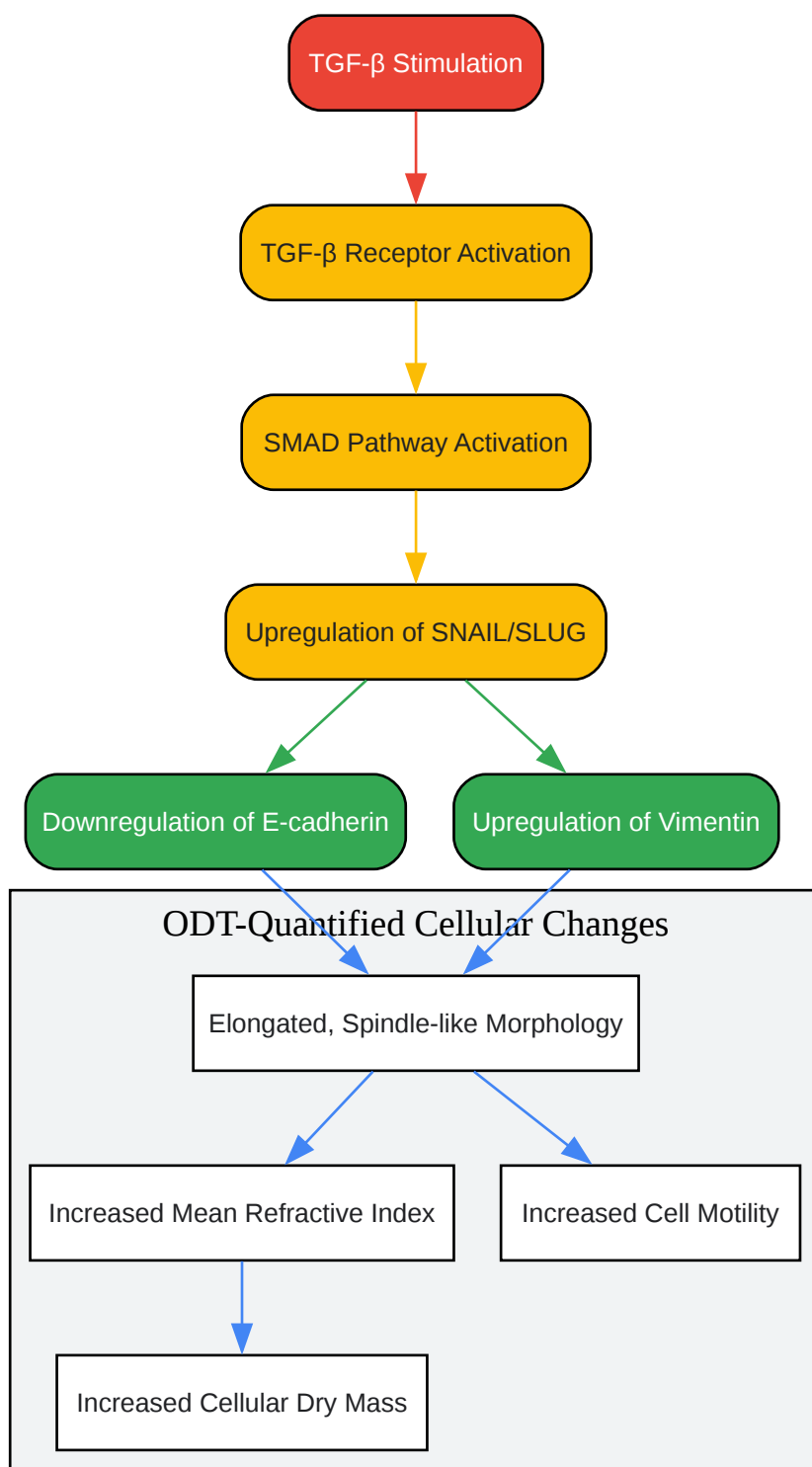


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A generalized workflow for an ODT experiment and subsequent data analysis.

ODT Analysis of Epithelial-Mesenchymal Transition (EMT) Signaling

ODT can be used to monitor the morphological and biophysical changes associated with EMT, a key process in cancer metastasis.[8] The following diagram illustrates how ODT can be used to quantify the cellular changes induced by TGF- β , a known inducer of EMT.[8]



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TGF-β induced EMT signaling leading to quantifiable cellular changes detectable by ODT.

Conclusion

ODT provides a powerful, label-free approach for the quantitative analysis of live cells and tissues. The combination of advanced imaging technology with sophisticated analysis software enables researchers to gain deeper insights into cellular structure and function. The protocols and workflows presented here provide a framework for integrating ODT into a wide range of research and drug development applications.

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- To cite this document: BenchChem. [Revolutionizing Cellular Analysis: Application Notes and Protocols for Optical Diffraction Tomography (ODT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577233#software-for-odt-reconstruction-and-analysis]

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